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Menazon acts as a systemic acetylcholinesterase (AChE) inhibitor [1] [2]. By inhibiting AChE, Menazon

prevents the breakdown of the neurotransmitter acetylcholine in the synapses of the nervous system, leading

to its accumulation, continuous nerve impulse transmission, paralysis, and eventual death of the insect [1]

[2].

The table below summarizes key technical data for Menazon:

Property Description / Value

IUPAC Name S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl

phosphorodithioate [1]

CAS Registry Number 78-57-9 [1] [2]

Molecular Formula C₆H₁₂N₅O₂PS₂ [1] [2]

Mode of Action Acetylcholinesterase (AChE) inhibitor [1] [2]

IRAC MoA Classification 1B (Organophosphates) [1]

Chemical Class Organophosphate insecticide; Organothiophosphate

insecticide [1]

Water Solubility 240 mg/L at 20°C [1]
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Property Description / Value

Octanol-Water Partition Coefficient
(Log P)

1.2 [1]

Mammalian Acute Oral LD₅₀ 890 mg/kg (moderate toxicity) [1]

Modern Computational Methods for Drug-Target
Interaction

While Menazon is not a current drug, modern computational biology provides powerful frameworks for

predicting drug-target interactions. These methods are highly relevant for researchers investigating

mechanisms of action.

Probabilistic Matrix Factorization (PMF)

PMF is a collaborative filtering algorithm that predicts unknown drug-target interactions by decomposing a

known interaction matrix into lower-dimensional latent variable matrices [3].

Experimental Workflow: The process involves defining the drug-target interaction network as a
bipartite graph, organizing known interactions into a matrix, and using gradient descent to learn latent

variables that best approximate known interactions while avoiding overfitting [3].
Key Application: This method is particularly useful for drug repurposing and has been shown to

group drugs based on therapeutic effects rather than structural similarity [3].
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Workflow of the PMF method for predicting drug-target interactions.

Network-Based Drug Combination Prediction

Another advanced approach analyzes the network proximity between drug targets and disease modules

within the human protein-protein interactome [4]. The separation score (sAB) quantifies the relationship

between two drugs' targets [4].

Key Finding: For a drug combination to be therapeutically effective, the targets of both drugs should
hit the disease module but target separate network neighborhoods (a "Complementary Exposure"

configuration) [4].
Methodology: This approach integrates large-scale data from protein-protein interactions, drug-

target profiles, and disease-associated proteins to make mechanistic, network-driven predictions [4].
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The "Complementary Exposure" model for effective drug combinations, where two drugs target separate

neighborhoods within the same disease module [4].

Research Implications and Future Directions

Menazon serves as a classic example of acetylcholinesterase inhibition, but its status as an obsolete pesticide

means it is not a model for modern human drug development [1] [2]. The computational methodologies

highlighted represent the current frontier for rational drug and combination therapy discovery.

For researchers, focusing on these modern computational techniques provides a more fruitful path for

understanding polypharmacology and de novo drug-target interactions than further investigation into

Menazon itself.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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